molecular formula C10H5BrO4 B2879295 5-Bromo-1-oxo-1H-isochromene-3-carboxylic acid CAS No. 1600957-59-2

5-Bromo-1-oxo-1H-isochromene-3-carboxylic acid

Cat. No. B2879295
CAS RN: 1600957-59-2
M. Wt: 269.05
InChI Key: XFOFRQMKHZBMIP-UHFFFAOYSA-N
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Description

5-Bromo-1-oxo-1H-isochromene-3-carboxylic acid is a chemical compound with the CAS Number: 1600957-59-2 . It has a molecular weight of 269.05 . The IUPAC name for this compound is 5-bromo-1-oxo-1H-isochromene-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for 5-Bromo-1-oxo-1H-isochromene-3-carboxylic acid is 1S/C10H5BrO4/c11-7-3-1-2-5-6 (7)4-8 (9 (12)13)15-10 (5)14/h1-4H, (H,12,13) . This code provides a specific representation of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

5-Bromo-1-oxo-1H-isochromene-3-carboxylic acid is a powder . It is stored at room temperature .

Scientific Research Applications

Synthesis of Bioactive Molecules

5-Bromo-1-oxo-1H-isochromene-3-carboxylic acid: is a valuable precursor in the synthesis of various bioactive molecules. Its structure is conducive to nucleophilic attacks, which allows for the introduction of various functional groups. This property is exploited in the synthesis of complex molecules that exhibit biological activity, such as anti-inflammatory and analgesic properties .

Material Science Applications

In material science, this compound can be used to develop new polymeric materials. By incorporating it into polymer chains, researchers can alter the physical properties of the material, such as its thermal stability and solubility, which is crucial for developing specialized materials for industrial applications .

Chemical Synthesis

This compound serves as a building block in chemical synthesis. It can undergo various chemical reactions, including esterification and amidation, which are fundamental in the production of a wide range of synthetic compounds used in pharmaceuticals and agrochemicals .

Chromatography

Due to its unique chemical properties, 5-Bromo-1-oxo-1H-isochromene-3-carboxylic acid can be used in chromatography as a standard or reference compound. It helps in the calibration of equipment and ensures the accuracy of chromatographic analyses, which is essential in both research and industrial settings .

Analytical Chemistry

In analytical chemistry, this compound can be utilized as a reagent to detect or quantify other substances. Its reactivity can be tailored to produce a measurable response when it interacts with specific analytes, thereby aiding in the identification and quantification of those substances .

Drug Development

The compound’s structure is similar to that of many biologically active molecules, making it a candidate for drug development. It can be modified to create new compounds that can be screened for medicinal properties, such as anticancer or antimicrobial activities .

Catalysis

Researchers can use 5-Bromo-1-oxo-1H-isochromene-3-carboxylic acid in catalytic processes to accelerate chemical reactions. This application is particularly relevant in the development of green chemistry protocols, where efficient and environmentally friendly catalysts are highly sought after .

Biological Studies

Finally, this compound can be used in biological studies to understand cellular processes. By tracking its incorporation into cellular components, scientists can study cell biology and metabolic pathways, providing insights into the functioning of living organisms .

Safety and Hazards

The safety information available indicates that this compound should be handled with care. It is advisable to avoid getting it in the eyes, on the skin, or on clothing . Ingestion and inhalation should also be avoided .

properties

IUPAC Name

5-bromo-1-oxoisochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrO4/c11-7-3-1-2-5-6(7)4-8(9(12)13)15-10(5)14/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOFRQMKHZBMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(OC2=O)C(=O)O)C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-oxo-1H-isochromene-3-carboxylic acid

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